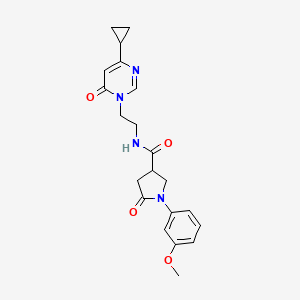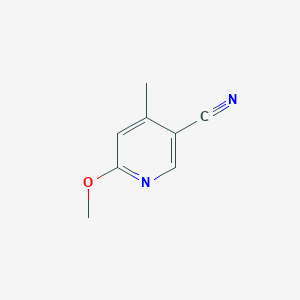
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 4-cyclopropyl-6-oxopyrimidine, the pyrimidine ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, using reagents like ethyl halides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization of suitable amino acid derivatives or through reductive amination reactions.
Coupling Reactions: The final step involves coupling the pyrimidine and pyrrolidine intermediates with the methoxyphenyl group, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced chromatographic methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.
Industrial Applications: Potential use in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it could modulate receptor activity by binding to receptor sites and altering signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the methoxy group on the phenyl ring.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may enhance its binding affinity and specificity for certain biological targets, making it a unique and potentially more effective compound compared to its analogs.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-17-4-2-3-16(10-17)25-12-15(9-20(25)27)21(28)22-7-8-24-13-23-18(11-19(24)26)14-5-6-14/h2-4,10-11,13-15H,5-9,12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCIUFUIYMMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B2666772.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/new.no-structure.jpg)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxolane-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2666781.png)

![3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2666783.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2666786.png)


![N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2666789.png)


